Pinol
Overview
Description
“Pinole” (also spelled “pinol” or “pinolli”) is a traditional pre-Hispanic food originating from indigenous cultures in Mexico and Central America.
2. Synthesis Analysis
The synthesis of pine oil-based cleaners involves extracting pine oil from pine needles or wood. The process typically includes steam distillation or solvent extraction.
3. Molecular Structure Analysis
The main components of pine oil are α-pinene and β-pinene. These terpenes have a bicyclic structure and contribute to the characteristic pine scent.
4. Chemical Reactions Analysis
- Pine oil can undergo oxidation reactions when exposed to air, leading to changes in its aroma and color.
- It can react with alkalis (such as sodium hydroxide) to form soap-like compounds, enhancing its cleaning properties.
5. Mechanism of Action
- Pine oil acts as a surfactant, breaking down grease and dirt.
- Its antimicrobial properties help disinfect surfaces.
6. Physical and Chemical Properties Analysis
- Physical Properties :
- Color: Pale yellow to amber
- Odor: Strong pine scent
- Solubility: Soluble in organic solvents
- Chemical Properties :
- Flammable
- Oxidizable
- Slightly acidic (due to the presence of acidic terpenes)
7. Safety and Hazards
- Safety :
- Use in well-ventilated areas.
- Avoid ingestion or eye contact.
- Keep away from open flames.
- Hazards :
- Potential skin irritation (due to concentrated pine oil).
- Combustible.
8. Future Directions
Research and development could focus on:
- Formulating eco-friendly pine oil cleaners.
- Investigating novel applications of pinole in functional foods.
Scientific Research Applications
Database Modeling
- Persistent Inferential Object Oriented Language (PINOL): PINOL, as discussed by Ngu and Wong (1993), provides a classification scheme for object-oriented databases, facilitating economical and intuitive modeling of objects in multiple roles. This language incorporates a rule mechanism to establish relationships between objects in different classes, combining declarative and deductive capabilities within an object-oriented system (Ngu & Wong, 1993).
Chemical Reactions and Mechanisms
- Chemical Reactions of Pinol: Ravindranath and Srinivas (1983) studied the reaction of cis-carveol with triphenylphosphine and tetrachloromethane, which yielded trans-carvyl chloride and pinol. The study provides insights into the implications of these findings on the understanding of the reaction mechanism and suggests the use of an acid scavenger in applications involving acid-sensitive compounds (Ravindranath & Srinivas, 1983).
- Reinvestigation of Pinol Chemistry: Wolinsky, Hutchins, and Thorstenson (1971) reinvestigated the chemistry of pinol, revealing various reactions and the formation of different compounds. This study enhances the understanding of pinol's chemical properties and its potential applications in various chemical processes (Wolinsky, Hutchins, & Thorstenson, 1971).
Biotechnology and Bioengineering
- Pinoresinol Production via Enzymatic Cascade: Lv et al. (2017) developed an in vivo enzymatic cascade for producing pinoresinol from eugenol. This method addresses the need for an efficient and cost-effective way to produce pinoresinol, a high-value natural lignan with potential pharmacological and food supplement applications (Lv et al., 2017).
Ethnomedicine and Nutraceuticals
- Pycnogenol: Nutraceutical Applications: Maimoona et al. (2011) reviewed the bark extract of Pinus pinaster, commercially known as pycnogenol, highlighting its antioxidative nature and role in various diseases. This extract is used as a food supplement and has demonstrated efficacy in overcoming many degenerative disorders (Maimoona, Naeem, Saddiqe, & Jameel, 2011)6. Pycnogenol's Therapeutic Applications: D'andrea (2010) provides an extensive review of pycnogenol, a plant extract obtained from the bark of the French maritime pine Pinus pinaster, focusing on its molecular, cellular, and functional bases of therapy. Pycnogenol is recognized for its strong antioxidant activity and is utilized globally as a nutritional supplement and phytochemical remedy for a range of diseases, from chronic inflammation to circulatory dysfunction (D'andrea, 2010).
Environmental Science
- Pinus Species as Bioindicators: Mičieta and Murín (1998) explored the suitability of selected species of genus Pinus as bioindicators of environmental pollution. Their research confirmed the potential of these species to indicate pollution levels and adaptive responses to pollution stress (Mičieta & Murín, 1998).
- Antioxidant Potential of Pine Species: Guri, Kefalas, and Roussis (2006) evaluated the antioxidant efficacy of extracts from six Pinus species, contributing to the understanding of their potential applications in environmental science and health (Guri, Kefalas, & Roussis, 2006).
properties
IUPAC Name |
4,7,7-trimethyl-6-oxabicyclo[3.2.1]oct-3-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-7-4-5-8-6-9(7)11-10(8,2)3/h4,8-9H,5-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBXVAOMEVOTGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2CC1OC2(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90871443 | |
Record name | 4,7,7-Trimethyl-6-oxabicyclo(3.2.1)oct-3-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90871443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pinol | |
CAS RN |
2437-97-0 | |
Record name | Pinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2437-97-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Oxabicyclo(3.2.1)oct-3-ene, 4,7,7-trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002437970 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pinol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407159 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Oxabicyclo[3.2.1]oct-3-ene, 4,7,7-trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4,7,7-Trimethyl-6-oxabicyclo(3.2.1)oct-3-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90871443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,7,7-trimethyl-6-oxabicyclo[3.2.1]oct-3-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.679 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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